Azetidine vs. Piperidine: Lower Intrinsic Clearance in Matched DGAT2 Inhibitor Context
In a published DGAT2 inhibitor optimization program, replacement of the piperidine ring (compound 1) with an azetidine ring (compound 2) resulted in demonstrably lower intrinsic clearance in human liver microsomes, directly attributable to reduced susceptibility to ring oxidation [1]. This head-to-head comparison, although not conducted on the target compound itself, establishes a class-level principle: the azetidine ring's smaller size and distinct electronic properties reduce CYP-mediated oxidative metabolism relative to piperidine. This inference directly supports the selection of azetidine-containing CAS 2034429-99-5 over piperidine-containing analogs (e.g., compounds where the azetidine is replaced by a pyrrolidine or piperidine ring) when metabolic stability is a critical procurement criterion. Caution is warranted: azetidine ring scission via α-carbon oxidation remains a potential bioactivation liability that requires case-by-case evaluation [1].
| Evidence Dimension | Intrinsic microsomal clearance (human liver microsomes) |
|---|---|
| Target Compound Data | Azetidine-containing compound 2: lower intrinsic clearance than piperidine compound 1 (exact CLint values not publicly disclosed; qualitative ranking reported) [1] |
| Comparator Or Baseline | Piperidine-containing compound 1: high intrinsic clearance due to extensive piperidine ring oxidation [1] |
| Quantified Difference | Lower intrinsic clearance (qualitative, directionally confirmed) for azetidine 2 vs. piperidine 1 |
| Conditions | NADPH-supplemented human liver microsomes; DGAT2 inhibitor series (Sharma et al., 2023) |
Why This Matters
For procurement decisions in lead optimization programs where metabolic stability is a key selection criterion, azetidine-containing scaffolds offer a documented advantage in reduced intrinsic clearance over piperidine analogs, though the magnitude is context-dependent.
- [1] Sharma R, et al. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chem Res Toxicol. 2023. PMID: 37148271. View Source
